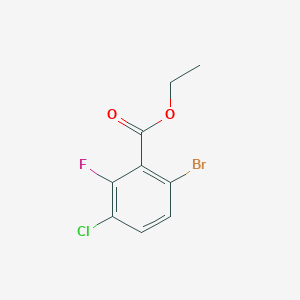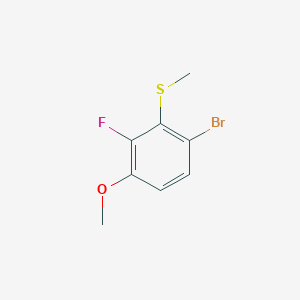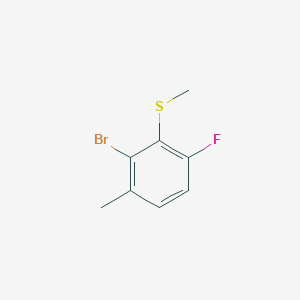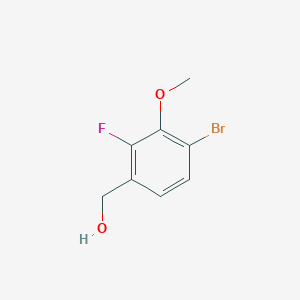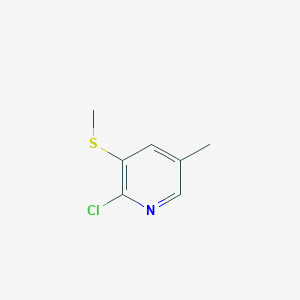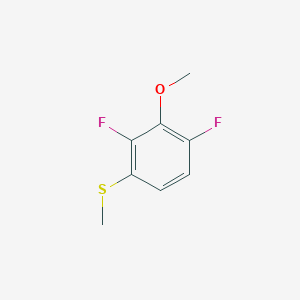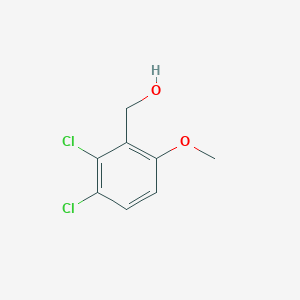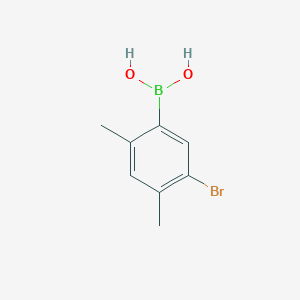![molecular formula C7H6BrN3 B6306036 7-溴-1-甲基-吡唑并[4,3-b]吡啶 CAS No. 1823268-58-1](/img/structure/B6306036.png)
7-溴-1-甲基-吡唑并[4,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Trifluoroacetic acid has been used to catalyze the condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals .科学研究应用
激酶抑制与7-溴-1-甲基-吡唑并[4,3-b]吡啶密切相关的吡唑并[3,4-b]吡啶在激酶抑制剂的设计中表现出了显著的多功能性。它可以通过多种结合模式与激酶相互作用,使其成为激酶抑制剂设计中的关键支架。它形成氢键供体-受体对的能力在激酶抑制剂中很常见,尤其是在激酶的铰链区。由于其效力、选择性和合成灵活性,该支架经常用于激酶抑制剂的开发(Wenglowsky, 2013)。
杂环N-氧化物分子在有机合成和药物应用中的应用包括由吡唑并[4,3-b]吡啶合成的杂环N-氧化物衍生物在有机合成、催化和医药应用中显示出重要意义。这些化合物参与金属配合物的形成、催化剂设计、不对称催化和合成,并已在抗癌、抗菌和抗炎等活性中显示出在医药应用中的潜力(Li et al., 2019)。
吡唑并[3,4-d]嘧啶的药用特性与吡唑并[4,3-b]吡啶在结构上相关的吡唑并[3,4-d]嘧啶已被研究其在治疗癌症、中枢神经系统疾病、传染病、炎症等多种疾病中的药用价值。这些化合物的构效关系 (SAR) 研究已导致开发出针对各种疾病靶点的众多候选药物(Chauhan & Kumar, 2013)。
甲基连接吡唑的合成和药用前景包括7-溴-1-甲基-吡唑并[4,3-b]吡啶衍生物在内的甲基取代吡唑表现出广泛的生物活性。它们因其有效的药用支架而备受关注,在药学领域的各个领域都有应用。这些化合物的合成和药用意义已被广泛综述,为生成具有高功效和降低微生物耐药性的新药提供了见解(Sharma et al., 2021)。
稠合杂环衍生物的绿色合成包括吡唑并[4,3-b]吡啶衍生物在内的稠合杂环化合物的环保合成强调了合成复杂分子的原子经济和环保方法。多组分反应 (MCR) 已被用于此类化合物的合成,展示了绿色化学在开发新药中的创造性和效率(Dhanalakshmi et al., 2021)。
作用机制
Target of Action
The primary targets of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound can inhibit this activation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine are those involving the TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . By inhibiting the activation of TRKs, this compound can prevent the triggering of these pathways, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability , which could be a positive indicator of its bioavailability.
Result of Action
The result of the action of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is the inhibition of cell proliferation . Specifically, it has been shown to inhibit the proliferation of the Km-12 cell line . This suggests that the compound could potentially be used in the treatment of cancers that involve the overexpression and continuous activation of TRKs .
生化分析
Biochemical Properties
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound inhibits TRKA with an IC50 value of 56 nM, demonstrating its potency . Additionally, 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine exhibits selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted therapeutic applications .
Cellular Effects
The effects of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound activates downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . These pathways are triggered upon the binding of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine to TRKs, leading to significant cellular responses.
Molecular Mechanism
At the molecular level, 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signal transduction pathways that are essential for cancer cell survival and proliferation. Additionally, 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine has been shown to possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against TRKs. Long-term studies have shown that prolonged exposure to 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine can lead to adaptive cellular responses, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its therapeutic efficacy . For example, binding to plasma proteins can limit the free concentration of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine, reducing its availability for target interactions.
Subcellular Localization
The subcellular localization of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine reaches its intended targets, such as TRKs, within the cell. Additionally, the compound’s activity may be modulated by its subcellular environment, influencing its overall therapeutic potential.
属性
IUPAC Name |
7-bromo-1-methylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBSLPWZDPAOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
